molecular formula C9H10F2N2O2 B1380292 3-Amino-4-(2,2-difluoroethoxy)benzamide CAS No. 1551503-09-3

3-Amino-4-(2,2-difluoroethoxy)benzamide

Cat. No.: B1380292
CAS No.: 1551503-09-3
M. Wt: 216.18 g/mol
InChI Key: TYCGPMSCGPCLCR-UHFFFAOYSA-N
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Description

3-Amino-4-(2,2-difluoroethoxy)benzamide is a chemical compound with the molecular formula C9H10F2N2O2 and a molecular weight of 216.19 g/mol . This compound is characterized by the presence of an amino group, a difluoroethoxy group, and a benzamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Amino-4-(2,2-difluoroethoxy)benzamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-Amino-4-(2,2-difluoroethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluoroethoxy group can undergo nucleophilic substitution reactions.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Amino-4-(2,2-difluoroethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,2-difluoroethoxy)benzamide involves its interaction with specific molecular targets. The amino group and benzamide moiety allow it to bind to enzymes and receptors, potentially inhibiting their activity. The difluoroethoxy group may enhance its binding affinity and specificity . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar compounds to 3-Amino-4-(2,2-difluoroethoxy)benzamide include:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-4-(2,2-difluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c10-8(11)4-15-7-2-1-5(9(13)14)3-6(7)12/h1-3,8H,4,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCGPMSCGPCLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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